Cas no 104508-22-7 (Methyl 2-(3-(Bromomethyl)phenyl)acetate)
104508-22-7 structure
Product Name:Methyl 2-(3-(Bromomethyl)phenyl)acetate
Numéro CAS:104508-22-7
Le MF:C10H11BrO2
Mégawatts:243.097142457962
MDL:MFCD13152203
CID:1010988
PubChem ID:10014651
Update Time:2025-04-20
Methyl 2-(3-(Bromomethyl)phenyl)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- METHYL 3-(BROMOMETHYL)- BENZENEACETIC ACID
- BENZENEACETIC ACID, 3-(BROMOMETHYL), METHYL ESTER
- methyl [3-(bromomethyl)phenyl]acetate
- methyl 2-[3-(bromomethyl)phenyl]acetate
- (3-bromomethylphenyl) acetic acid methyl ester
- (3-Bromomethyl-phenyl)-acetic acid methyl ester
- [3-(bromomethyl)phenyl] acetic acid methyl ester
- 3-bromomethylphenyl acetic acid methyl ester
- ACMC-20donu
- Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
- CTK0G6267
- methyl 2-(3-(bromomethyl)phenyl)acetate
- methyl 3-(bromomethyl)phenyl
- SureCN335779
- SCHEMBL335779
- (3-bromomethylphenyl)acetic acid methyl ester
- methyl 3-(bromomethyl)phenylacetate
- DB-370641
- (3Bromomethyl-phenyl)-acetic acid methyl ester
- 3-(methoxycarbonylmethyl)benzyl bromide
- DTXSID50434210
- YPHYEUAIDAUFAH-UHFFFAOYSA-N
- methyl[3-(bromomethyl)phenyl]acetate
- BENZENEACETIC ACID, 3-(BROMOMETHYL)-. METHYL ESTER
- methyl 3-bromomethylphenylacetate
- 104508-22-7
- Methyl 2-(3-(Bromomethyl)phenyl)acetate
-
- MDL: MFCD13152203
- Piscine à noyau: 1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3
- La clé Inchi: YPHYEUAIDAUFAH-UHFFFAOYSA-N
- Sourire: BrCC1=CC=CC(=C1)CC(=O)OC
Propriétés calculées
- Qualité précise: 241.99423
- Masse isotopique unique: 241.99424g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 170
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 26.3Ų
Propriétés expérimentales
- Dense: 1.416
- Point d'ébullition: 289.039 °C at 760 mmHg
- Point d'éclair: 128.607 °C
- Le PSA: 26.3
- Le LogP: 2.29700
Methyl 2-(3-(Bromomethyl)phenyl)acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M296693-10mg |
Methyl 2-(3-(Bromomethyl)phenyl)acetate |
104508-22-7 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M296693-50mg |
Methyl 2-(3-(Bromomethyl)phenyl)acetate |
104508-22-7 | 50mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M296693-100mg |
Methyl 2-(3-(Bromomethyl)phenyl)acetate |
104508-22-7 | 100mg |
$ 365.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D657806-5g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 5g |
$675 | 2024-05-24 | |
| eNovation Chemicals LLC | D657806-25g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 25g |
$1650 | 2024-05-24 | |
| eNovation Chemicals LLC | D657806-5g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 5g |
$675 | 2025-02-20 | |
| eNovation Chemicals LLC | D657806-25g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 25g |
$1650 | 2025-02-20 | |
| eNovation Chemicals LLC | D657806-25g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 25g |
$1650 | 2025-02-22 | |
| eNovation Chemicals LLC | D657806-5g |
methyl 2-(3-(bromomethyl)phenyl)acetate |
104508-22-7 | 95% | 5g |
$675 | 2025-02-22 |
Methyl 2-(3-(Bromomethyl)phenyl)acetate Littérature connexe
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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